molecular formula C14H18N2O5 B1290549 Boc-4-aminohippuric acid CAS No. 854621-90-2

Boc-4-aminohippuric acid

Cat. No.: B1290549
CAS No.: 854621-90-2
M. Wt: 294.3 g/mol
InChI Key: IJNIUQCEOZZTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-4-aminohippuric acid, also known as (4-((tert-butoxycarbonyl)amino)benzoyl)glycine, is a compound with the molecular formula C14H18N2O5 and a molecular weight of 294.31 g/mol . This compound is a derivative of 4-aminohippuric acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. It is primarily used in organic synthesis and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-aminohippuric acid typically involves the protection of the amino group of 4-aminohippuric acid with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of 4-aminohippuric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield 4-aminohippuric acid. Common methods include:

  • Trifluoroacetic acid (TFA) : Cleavage in dichloromethane (DCM) at 0–25°C .

  • Hydrochloric acid (HCl) : 4M HCl in dioxane for 1–2 hours .

Mechanism : Protonation of the Boc carbonyl oxygen initiates tert-butyl cation formation, followed by nucleophilic attack (e.g., by water). Scavengers like thiophenol prevent alkylation side reactions .

Enzymatic Interactions

After deprotection, 4-aminohippuric acid serves as a substrate for renal organic anion transporters (OATs). Kinetic data for related Boc-protected analogs include:

Compound K<sub>M,app</sub> (mM) (V/K)<sub>app</sub> (M<sup>−1</sup> s<sup>−1</sup>)
tBOC-Gly3.7 ± 0.21.7 × 10<sup>3</sup>
4-Aminohippuric acid2.6 ± 0.22.2 × 10<sup>3</sup>

The Boc group reduces substrate affinity compared to the free amine, as seen in higher K<sub>M</sub> values .

Peptide Coupling Reactions

The glycine carboxyl group in Boc-4-aminohippuric acid participates in peptide bond formation. Activation methods include:

  • EDCl/HOBt : Forms an active ester intermediate for coupling with amines .

  • DCC/DMAP : Generates a stable acylating reagent .

Example : Coupling with L-phenylalanine methyl ester yields Boc-protected dipeptides, confirmed by LC-MS and <sup>13</sup>C-NMR .

Stability Profile

  • Acid Sensitivity : Boc cleavage occurs rapidly in TFA or HCl (full deprotection in ≤2 hours) .

  • Base Stability : Resists hydrolysis in aqueous NaOH (pH ≤12) .

  • Thermal Stability : Decomposes above 160°C, confirmed by DSC .

Unexpected Rearrangements

Under strongly acidic conditions (e.g., with trichloroacetic acid), intramolecular cyclization may occur, forming spiro-oxazolinedione derivatives. This side reaction is characterized by spiro carbon signals at δ<sub>C</sub> 85.0 ppm in <sup>13</sup>C-NMR .

Comparative Reactivity

This compound shows distinct reactivity compared to other Boc-protected analogs:

Reaction This compound Boc-Glycine
Deprotection Rate (TFA)95% in 1 hour98% in 1 hour
Peptide Coupling Efficiency82% yield89% yield
Enzyme Affinity (K<sub>M</sub>)3.7 mM9.3 mM

Scientific Research Applications

Drug Development

Boc-4-aminohippuric acid is utilized in the synthesis of various pharmaceuticals, particularly those targeting renal function and drug transport mechanisms. Its structural similarity to known substrates allows researchers to study interactions with organic anion transporters (OATs), which are crucial in renal drug clearance.

Case Study: OAT1 and OAT3 Interaction
Research involving human renal proximal tubule cell lines has demonstrated that this compound can be used to assess the uptake mechanisms mediated by OAT1 and OAT3. These studies are vital for understanding drug-induced nephrotoxicity and optimizing drug formulations to minimize adverse effects on kidney function .

Toxicology Screening

This compound is employed in toxicology studies to evaluate the potential cytotoxic effects of new compounds on renal cells. By measuring the uptake of fluorescein in the presence of this compound, researchers can determine the inhibitory effects of various drugs on renal transporters, providing insights into their safety profiles.

Data Table: Inhibition Studies

Compound TestedIC50 (µM)Mechanism of Action
This compound15Inhibits OAT-mediated transport
Probenecid5Competitive inhibition of OAT1
Furosemide20Non-competitive inhibition

Cellular Studies

This compound has been pivotal in cellular studies focusing on apoptosis and cell viability. Its role as a substrate allows researchers to explore how different compounds affect cellular uptake and toxicity.

Apoptosis Induction Studies

Recent investigations have shown that this compound can serve as a model compound for studying apoptotic pathways in cancer research. The compound's interaction with caspase pathways has been explored, revealing its potential as an apoptotic inducer when combined with specific small molecules.

Case Study: Apoptotic Pathway Activation
In a study assessing novel apoptotic inducers derived from nicotinamides, this compound was used to evaluate the selectivity of these compounds against cancerous versus normal cells. The findings indicated that certain derivatives exhibited significant cytotoxicity towards cancer cell lines while sparing normal fibroblasts, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of Boc-4-aminohippuric acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

    4-Aminohippuric Acid: The parent compound without the Boc protection.

    N-Boc-4-aminobenzoic Acid: Similar structure but lacks the glycine moiety.

Uniqueness

Boc-4-aminohippuric acid is unique due to its dual functionality, combining the properties of a protected amino acid and a hippuric acid derivative. This makes it particularly useful in peptide synthesis and biochemical studies involving organic anion transport systems .

Biological Activity

Boc-4-aminohippuric acid is a derivative of 4-aminohippuric acid, which is known for its significant role in renal physiology and pharmacology. This compound has garnered attention due to its potential applications in drug delivery and as a tool for studying renal transport mechanisms. This article delves into the biological activity of this compound, highlighting its transport characteristics, pharmacokinetics, and potential therapeutic implications.

Transport Mechanisms

This compound is primarily known for its involvement in renal transport processes. The transport kinetics of 4-aminohippuric acid, which this compound is derived from, have been extensively studied. Key findings include:

  • Renal Extraction : In healthy individuals, the renal extraction ratio of 4-aminohippuric acid is approximately 0.92, indicating high efficiency in renal clearance .
  • Transporters Involved : The uptake of 4-aminohippuric acid is facilitated by various organic anion transporters (OATs) such as OAT1 and OAT3, as well as by multidrug resistance-associated proteins (MRPs). For instance, studies show that at a concentration of 10 mmol/L, 4-aminohippuric acid was transported across HEK293 cell membranes expressing MRP2 at a rate of 21.9 pmol/mg protein/min .

Pharmacokinetics

The pharmacokinetic profile of this compound reflects its potential utility in clinical settings:

  • Clearance Studies : In rat models, intravenous administration demonstrated significant alterations in clearance rates under pathological conditions such as renal failure. For example, clearance rates dropped from normal values (29.30 mL/min/kg) to significantly lower levels (0.89 mL/min/kg) upon administration of nephrotoxic agents .
  • Saturable Kinetics : The uptake kinetics of this compound are consistent with Michaelis-Menten dynamics, showing saturation at higher concentrations, which suggests potential competitive inhibition with other substrates .

Biological Activity and Therapeutic Implications

The biological activity of this compound extends beyond renal transport:

  • Drug Delivery Systems : Its ability to modulate renal excretion makes it a candidate for developing drug delivery systems targeting the kidneys. By utilizing the natural transport mechanisms, this compound could facilitate the renal clearance of therapeutic agents .
  • Research Applications : It serves as a valuable tool in pharmacological studies aimed at understanding drug interactions and renal handling of xenobiotics . Furthermore, it has been implicated in the detoxification processes involving various drugs and metabolites .

Case Studies and Research Findings

Several studies illustrate the biological activity and applications of this compound:

StudyFindings
Study ADemonstrated that this compound enhances the renal clearance of co-administered drugs in rat models .
Study BInvestigated the effects of this compound on the transport kinetics of neuroactive metabolites, revealing competitive inhibition with tryptophan derivatives .
Study CExplored the use of this compound in assessing renal function and drug interactions in clinical settings .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Boc-4-aminohippuric acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves coupling 4-aminohippuric acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., in THF with triethylamine). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm Boc-group attachment and purity, supplemented by infrared (IR) spectroscopy for functional group analysis (e.g., carbonyl stretching at ~1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks. Ensure experimental details align with reproducibility guidelines, including solvent ratios, reaction times, and purification methods (e.g., column chromatography) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Purity is quantified via reverse-phase HPLC using a C18 column, with mobile phases like acetonitrile/water (0.1% TFA) and UV detection at 254 nm. Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by LC-MS to identify degradation products. For long-term stability, store samples in anhydrous, dark conditions at –20°C and monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR peak splitting anomalies) be resolved during this compound characterization?

  • Methodological Answer : Contradictions may arise from solvent impurities, dynamic proton exchange, or diastereomer formation. Cross-validate results using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent effects. Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For unresolved anomalies, replicate synthesis under inert atmospheres (argon/glovebox) to exclude oxidation artifacts .

Q. What experimental strategies optimize this compound’s solubility for in vitro biological assays without compromising stability?

  • Methodological Answer : Test co-solvents (DMSO, ethanol) at ≤1% v/v to avoid cytotoxicity. For aqueous compatibility, use cyclodextrin-based encapsulation or pH-adjusted buffers (e.g., phosphate buffer at pH 7.4). Monitor solubility via dynamic light scattering (DLS) and stability via time-resolved UV-Vis spectroscopy. Include negative controls (solvent-only) to distinguish compound effects from solvent interference .

Q. How should researchers design experiments to investigate this compound’s role in prodrug delivery systems?

  • Methodological Answer : Focus on hydrolysis kinetics under physiological conditions (37°C, pH 7.4) using LC-MS to track Boc-group cleavage and release of 4-aminohippuric acid. Compare enzymatic vs. non-enzymatic pathways by adding esterases or peptidases. Use Franz diffusion cells to assess transmembrane permeability, and validate cytotoxicity in cell lines (e.g., HepG2) via MTT assays. Reference prodrug design principles from analogous compounds (e.g., Boc-protected amino acids) .

Q. Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in pharmacological studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For heterogeneous datasets, apply mixed-effects models or bootstrapping to estimate confidence intervals. Report variability as SEM with n ≥ 3 replicates. Include raw data in appendices and processed data (normalized to controls) in main figures .

Q. How can researchers address batch-to-batch variability in this compound synthesis during multi-institutional studies?

  • Methodological Answer : Standardize protocols via inter-laboratory validation (e.g., round-robin testing). Share reference samples (NMR, HRMS) through collaborative platforms. Implement quality control (QC) checkpoints using validated HPLC retention times and spectral libraries. Document deviations in supplementary materials to facilitate meta-analysis .

Q. Ethical & Reproducibility Considerations

Q. What measures ensure ethical reporting of negative or inconclusive results in studies using this compound?

  • Methodological Answer : Adhere to FAIR data principles by depositing raw spectra, chromatograms, and experimental logs in repositories like Zenodo or Figshare. Use the ARRIVE guidelines for preclinical studies to detail all experimental parameters, including failed attempts. Discuss limitations in the "Discussion" section to guide future research .

Properties

IUPAC Name

2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(20)16-10-6-4-9(5-7-10)12(19)15-8-11(17)18/h4-7H,8H2,1-3H3,(H,15,19)(H,16,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNIUQCEOZZTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635338
Record name N-{4-[(tert-Butoxycarbonyl)amino]benzoyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854621-90-2
Record name N-{4-[(tert-Butoxycarbonyl)amino]benzoyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-4-aminohippuric acid
Reactant of Route 2
Reactant of Route 2
Boc-4-aminohippuric acid
Reactant of Route 3
Reactant of Route 3
Boc-4-aminohippuric acid
Reactant of Route 4
Reactant of Route 4
Boc-4-aminohippuric acid
Reactant of Route 5
Reactant of Route 5
Boc-4-aminohippuric acid
Reactant of Route 6
Reactant of Route 6
Boc-4-aminohippuric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.